2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide
Description
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCDKPPOHMIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product under specific reaction conditions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14N2O3
- Structural Features : The compound contains a hydroxy group and two methoxy groups attached to a phenyl ring, along with an ethanimidamide group. This unique structure contributes to its biological activities.
Chemistry
- Synthesis Precursor : This compound serves as a precursor in the synthesis of more complex organic molecules. Its structural attributes allow it to participate in various chemical reactions, including oxidation and substitution reactions.
Biology
- Antimicrobial Activity : Research indicates that 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The compound's mechanism involves inhibition of bacterial enzymes, which is crucial for its antimicrobial efficacy .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. Studies reveal that it can reduce oxidative stress by scavenging free radicals, which is beneficial for cellular protection .
Medicine
- Therapeutic Potential : Investigations are ongoing regarding the compound's potential therapeutic effects, particularly in drug development for conditions such as infections caused by antibiotic-resistant bacteria. Its ability to inhibit specific bacterial enzymes makes it a candidate for new antibiotic formulations.
Industry
- Specialty Chemicals Production : The unique chemical properties of this compound make it valuable in the production of specialty chemicals and materials used in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited a broad spectrum of activity comparable to standard antibiotics like tetracycline. The minimum inhibitory concentration (MIC) values were determined using disc diffusion methods, confirming its potential as an effective antimicrobial agent .
Case Study 2: Antioxidant Capacity
In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity. This property suggests potential applications in protecting cells from oxidative damage in various diseases associated with oxidative stress .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide with structurally or functionally related compounds, focusing on substituent effects, biological activities, and applications.
Structural Analogues
Substituent Effects on Properties
- Basicity : The amidine group (pKa ~12) is more basic than primary amines (e.g., dopamine’s ethylamine, pKa ~10), influencing solubility and receptor interactions .
- Electron Density : Methoxy substituents donate electron density via resonance, stabilizing the aromatic ring. This contrasts with catechol derivatives (e.g., dopamine), where hydroxyl groups enhance electrophilic substitution reactivity .
Research Findings
- Syringaldehyde : Degraded by lignin peroxidase into bioactive metabolites (e.g., syringic acid), highlighting metabolic stability challenges .
- Dopamine HCl: Rapid metabolism via monoamine oxidase limits therapeutic half-life, a consideration for amidine derivatives’ pharmacokinetics .
- Enamide Derivatives (e.g., ): Conjugation of the 4-hydroxy-3,5-dimethoxyphenyl group with enamide enhances UV absorption, relevant for spectroscopic analysis .
Biological Activity
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This article discusses the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with hydrazine derivatives under acidic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. A study reported that several synthesized compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 were determined as follows:
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that certain derivatives possess comparable potency to established anti-inflammatory drugs like celecoxib .
Antibacterial Activity
The compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate efficacy against various strains, including Bacillus subtilis and Escherichia coli. The following table summarizes the antibacterial activity:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Bacillus subtilis | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Staphylococcus aureus | 14 | 48 |
The compound's effectiveness is attributed to its ability to interact with bacterial enzymes, specifically through docking studies that reveal strong binding affinities .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results indicated moderate antioxidant activity, with an IC50 value comparable to ascorbic acid, suggesting that the compound can neutralize free radicals effectively.
Structure-Activity Relationship (SAR)
The biological activities of this compound are significantly influenced by its structural components. The presence of methoxy groups on the phenolic ring enhances its interaction with biological targets due to increased lipophilicity and hydrogen bonding capabilities. This is evident from SAR studies where modifications to the phenolic structure resulted in varying degrees of biological activity.
Case Studies
- Anti-inflammatory Study : A comparative study involving carrageenan-induced paw edema in rats demonstrated that compounds derived from this framework exhibited anti-inflammatory effects similar to indomethacin, a commonly used anti-inflammatory drug.
- Antibacterial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, supporting its potential use as an antibacterial agent in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of 4-hydroxy-3,5-dimethoxybenzaldehyde with nitriles, followed by purification using column chromatography (silica gel, methanol/dichloromethane eluent). Key parameters include pH control (7–9 for optimal imine formation) and temperature (60–80°C for 12–24 hours). Yield improvements (≥70%) are achieved by using anhydrous solvents and inert atmospheres .
- Data Reference :
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | NaBH4 | 68–72 | Nichols & Dyer (1977) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water, 60:40 v/v) to assess purity (≥95% threshold).
- NMR : Confirm the presence of the ethanimidamide group via <sup>1</sup>H-NMR (δ 2.8–3.1 ppm for CH2 adjacent to the amidine) and <sup>13</sup>C-NMR (δ 165–170 ppm for C=N).
- Mass Spectrometry : ESI-MS in positive ion mode for [M+H]<sup>+</sup> (expected m/z: 254.3) .
Q. What are the stability considerations for long-term storage?
- Methodology : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis. Stability studies show <5% degradation over 12 months when stored in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH > 8 accelerates decomposition) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology : Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers. Pair with cheminformatics tools (e.g., ICReDD’s reaction path search) to screen solvent effects and catalyst interactions. Experimental validation via microfluidic reactors reduces optimization time by 40–60% compared to trial-and-error approaches .
Q. What structural analogs demonstrate improved bioactivity, and how does substitution at the amidine group affect pharmacological profiles?
- Methodology : Synthesize analogs (e.g., replacing the hydroxy group with ethoxy or methoxy) and evaluate via:
- Radical Scavenging Assays : DPPH or ABTS assays (IC50 values correlate with electron-donating substituents).
- Cytotoxicity Screening : MTT assays on HEK-293 cells (EC50 < 50 µM for methoxy-substituted derivatives).
- SAR Trends : Bulkier substituents reduce solubility but enhance membrane permeability (logP increase by 0.5–1.2 units) .
Q. How can contradictory data in literature regarding its antioxidant activity be resolved?
- Methodology : Conduct meta-analysis of published IC50 values (e.g., DPPH assay ranges: 12–45 µM). Control variables:
- Solvent Polarity : Use DMSO vs. ethanol (polarity index affects radical quenching).
- pH : Adjust to 6.5–7.4 (physiological range) to mimic in vivo conditions.
- Standardization : Normalize data against Trolox or ascorbic acid .
Q. What advanced analytical techniques differentiate degradation products under oxidative stress?
- Methodology :
- LC-HRMS : Identify hydroxylated or demethoxylated byproducts (e.g., m/z 270.3 for hydroxylation).
- EPR Spectroscopy : Detect free radical intermediates during Fenton reaction assays.
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to simulate degradation pathways .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
